Thymine,[2-14C]
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Overview
Description
Thymine,[2-14C] is a radiolabeled form of thymine, a pyrimidine nucleobase that is one of the four nucleobases in the nucleic acid of DNA. Thymine pairs with adenine through two hydrogen bonds, contributing to the stability of the DNA double helix. The [2-14C] label indicates that the carbon at the second position of the thymine molecule is a radioactive isotope, carbon-14, which is commonly used in biochemical research to trace and study molecular pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymine,[2-14C] typically involves the incorporation of carbon-14 into the thymine molecule. One common method is the methylation of uracil at the 5th carbon position using a methylating agent in the presence of carbon-14 labeled methanol. This reaction is carried out under controlled conditions to ensure the incorporation of the radioactive isotope.
Industrial Production Methods
Industrial production of Thymine,[2-14C] involves large-scale synthesis using automated systems to handle the radioactive materials safely. The process includes the purification of the labeled thymine to ensure high specific activity and purity. The final product is often tested for radiochemical purity and specific activity before being distributed for research purposes.
Chemical Reactions Analysis
Types of Reactions
Thymine,[2-14C] undergoes various chemical reactions, including:
Oxidation: Thymine can be oxidized to form thymine glycol, a common DNA lesion.
Reduction: Thymine can be reduced to dihydrothymine under certain conditions.
Substitution: Thymine can undergo substitution reactions, such as halogenation, where a halogen atom replaces a hydrogen atom in the thymine molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Sodium borohydride or other reducing agents can be used.
Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions.
Major Products
Oxidation: Thymine glycol
Reduction: Dihydrothymine
Substitution: Halogenated thymine derivatives
Scientific Research Applications
Thymine,[2-14C] is widely used in scientific research due to its radioactive labeling, which allows for the tracing and study of DNA synthesis and repair mechanisms. Some key applications include:
Chemistry: Used to study the chemical properties and reactions of thymine.
Biology: Employed in experiments to trace DNA replication and repair pathways.
Medicine: Utilized in cancer research to understand the effects of DNA damage and repair mechanisms.
Industry: Used in the development of radiolabeled compounds for various applications, including drug development and environmental studies.
Mechanism of Action
The mechanism of action of Thymine,[2-14C] involves its incorporation into DNA during replication. The radioactive carbon-14 allows researchers to trace the incorporation and subsequent repair or degradation of thymine in DNA. This helps in understanding the molecular targets and pathways involved in DNA synthesis and repair.
Comparison with Similar Compounds
Thymine,[2-14C] can be compared with other radiolabeled nucleobases such as:
Uracil,[2-14C]: Similar to thymine but lacks the methyl group at the 5th position.
Cytosine,[2-14C]: Another pyrimidine nucleobase with different pairing properties.
Adenine,[2-14C]: A purine nucleobase that pairs with thymine in DNA.
The uniqueness of Thymine,[2-14C] lies in its specific use for studying DNA synthesis and repair due to its stable pairing with adenine and the ability to trace its incorporation and repair in DNA.
Properties
Molecular Formula |
C5H6N2O2 |
---|---|
Molecular Weight |
128.11 g/mol |
IUPAC Name |
5-methyl-(214C)1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i5+2 |
InChI Key |
RWQNBRDOKXIBIV-RHRFEJLCSA-N |
Isomeric SMILES |
CC1=CN[14C](=O)NC1=O |
Canonical SMILES |
CC1=CNC(=O)NC1=O |
Origin of Product |
United States |
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